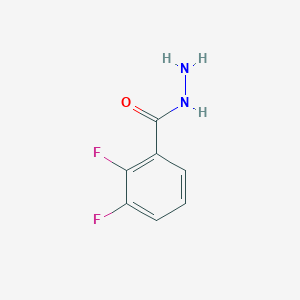

2,3-Difluorobenzhydrazide

Description

2,3-Difluorobenzhydrazide is a hydrazide derivative featuring a benzene ring substituted with two fluorine atoms at the ortho (2-) and meta (3-) positions. Hydrazides are critical intermediates in organic synthesis, particularly in forming hydrazones—compounds with applications in pharmaceuticals, agrochemicals, and materials science . This compound’s utility lies in its ability to act as a precursor for bioactive molecules, where fluorine atoms may improve binding affinity or metabolic stability .

Properties

IUPAC Name |

2,3-difluorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAQPODTRVCAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorobenzhydrazide typically involves the reaction of 2,3-difluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzhydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding difluorobenzoyl derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include difluorobenzoyl derivatives, amine derivatives, and substituted benzhydrazides, depending on the type of reaction and reagents used .

Scientific Research Applications

2,3-Difluorobenzhydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzhydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of Selected Hydrazide Derivatives

| Compound | Fluorine Atoms | Substituent Positions | Key Properties (Inferred) |

|---|---|---|---|

| This compound | 2 | 2,3 | Moderate reactivity, balanced solubility |

| 3,4-Difluorophenylhydrazine HCl | 2 | 3,4 | Higher thermal stability, improved resonance |

| 2,3,5,6-Tetrafluorophenylhydrazine | 4 | 2,3,5,6 | High polarity, lower solubility in non-polar |

| 2-(4-Fluorophenoxy)acetohydrazide | 1 | 4 (phenoxy) | Lower acidity, slower reaction kinetics |

Biological Activity

2,3-Difluorobenzhydrazide is a chemical compound with the molecular formula C7H6F2N2O. It features two fluorine atoms positioned at the 2 and 3 positions on a benzhydrazide structure. This unique arrangement contributes to its distinct biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Weight : 174.14 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering the conformation of the target proteins, thereby affecting various biochemical pathways. The presence of fluorine enhances its lipophilicity, which may facilitate better membrane penetration and interaction with biological systems .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties through the inhibition of specific enzymes involved in tumor growth.

- Enzyme Inhibition : It has been employed in biochemical assays to study its effects on enzyme activity, particularly in relation to cancer and infectious diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be below 10 μg/mL for both strains, indicating significant antibacterial activity.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <10 |

Case Study 2: Anticancer Activity

In another investigation, this compound was tested for its potential as an anticancer agent. The compound was shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating effective dose-dependent responses.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other difluorobenzhydrazides to highlight its unique properties:

| Compound | Position of Fluorine | Biological Activity |

|---|---|---|

| This compound | 2 & 3 | Antimicrobial, Anticancer |

| 2,4-Difluorobenzhydrazide | 2 & 4 | Moderate Anticancer |

| 2,6-Difluorobenzhydrazide | 2 & 6 | Limited Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.